molecular formula C2H6O3Y B12321859 Acetic acid, yttrium(3+) salt, monohydrate (9CI)

Acetic acid, yttrium(3+) salt, monohydrate (9CI)

Katalognummer: B12321859
Molekulargewicht: 166.97 g/mol
InChI-Schlüssel: OWFYYGFAEVBVPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, yttrium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Y. It is also known as yttrium(III) acetate monohydrate. This compound is a white, crystalline salt that is soluble in water and mineral acids. It is commonly used in the synthesis of various yttrium compounds, including yttrium oxides and fluorides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, yttrium(3+) salt, monohydrate typically involves the reaction of yttrium oxide (Y2O3) or yttrium hydroxide (Y(OH)3) with acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Y2O3+6CH3COOH2Y(CH3COO)3+3H2OY_2O_3 + 6CH_3COOH \rightarrow 2Y(CH_3COO)_3 + 3H_2O Y2​O3​+6CH3​COOH→2Y(CH3​COO)3​+3H2​O

The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the monohydrate form of yttrium(III) acetate .

Industrial Production Methods

In industrial settings, the production of yttrium(III) acetate monohydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity yttrium oxide and acetic acid, followed by crystallization and purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, yttrium(3+) salt, monohydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and acetic acid.

    Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.

    Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide and acetic acid.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Yttrium hydroxide and acetic acid.

    Complexation: Various yttrium-ligand complexes.

    Thermal Decomposition: Yttrium oxide and acetic acid.

Wissenschaftliche Forschungsanwendungen

Acetic acid, yttrium(3+) salt, monohydrate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid, yttrium(3+) salt, monohydrate involves its ability to form complexes with various ligands and its thermal decomposition properties. The yttrium ion (Y3+) can interact with different molecular targets, including biological molecules and other chemical species. The pathways involved in these interactions depend on the specific application and the nature of the ligands or reactants involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Yttrium(III) chloride (YCl3): Another yttrium compound used in similar applications, such as the synthesis of yttrium-based materials.

    Yttrium(III) nitrate (Y(NO3)3): Used in the preparation of yttrium oxides and other yttrium compounds.

    Yttrium(III) sulfate (Y2(SO4)3): Employed in various chemical processes and materials science.

Uniqueness

Acetic acid, yttrium(3+) salt, monohydrate is unique due to its solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful for hydrothermal reactions and co-precipitation processes before calcination. Additionally, its ability to form complexes with various ligands adds to its versatility in scientific research and industrial applications .

Eigenschaften

Molekularformel

C2H6O3Y

Molekulargewicht

166.97 g/mol

IUPAC-Name

acetic acid;yttrium;hydrate

InChI

InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;

InChI-Schlüssel

OWFYYGFAEVBVPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.O.[Y]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.